

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: **4-(Aminomethyl)benzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Aminomethyl)benzonitrile**, a bifunctional aromatic molecule of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for a plausible synthetic route.

Chemical Structure and IUPAC Name

4-(Aminomethyl)benzonitrile is a substituted aromatic compound featuring a nitrile ($-C\equiv N$) and an aminomethyl ($-CH_2NH_2$) group attached to a benzene ring at the para position.

IUPAC Name: **4-(aminomethyl)benzonitrile**^[1]

Synonyms: 4-Cyanobenzylamine, p-cyanobenzylamine, (4-Cyanophenyl)methanamine^[1]

Chemical Structure:

Physicochemical Properties

The quantitative data for **4-(Aminomethyl)benzonitrile** and its more commonly handled hydrochloride salt are summarized in the table below. The hydrochloride salt is often preferred due to its increased stability and ease of handling compared to the free base.^[2]

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference
Molecular Formula	C ₈ H ₈ N ₂	C ₈ H ₉ CIN ₂	[1]
Molecular Weight	132.16 g/mol	168.62 g/mol	[1][3]
CAS Number	10406-25-4	15996-76-6	[1][2]
Appearance	-	White to off-white crystalline solid	[2][4]
Melting Point	-	274-279 °C	[4]
Boiling Point	-	275.4 °C at 760 mmHg	
Flash Point	-	120.4 °C	[3]
Solubility	-	Slightly soluble in DMSO, Methanol, and Water	[4]
InChI Key	LFIWXXXFJFOECP- UHFFFAOYSA-N	QREZLLYPLRPULF- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CC=C1CN) C#N	Cl[H].NCC1ccc(cc1)C# N	[1]

Synthesis of 4-(Aminomethyl)benzonitrile

A common and effective method for the synthesis of **4-(Aminomethyl)benzonitrile** involves a two-step process starting from p-tolunitrile (4-methylbenzonitrile). This process includes a radical bromination of the benzylic methyl group followed by a Gabriel synthesis to introduce the amine functionality while avoiding over-alkylation.[5][6]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below.



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Caption: Proposed two-step synthesis of **4-(Aminomethyl)benzonitrile**.

Experimental Protocols

The following protocols are adapted from established methods for analogous compounds and provide a detailed methodology for the proposed synthesis.^{[5][6]}

Step 1: Synthesis of **4-(Bromomethyl)benzonitrile** via Benzylic Bromination

Materials:

- p-Tolunitrile
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄), anhydrous
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile (1 eq.) in anhydrous carbon tetrachloride.
- Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

- Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.
- Allow the mixture to cool to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the succinimide precipitate.
- Wash the filtrate sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.
- The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-(Aminomethyl)benzonitrile via Gabriel Synthesis

Materials:

- 4-(Bromomethyl)benzonitrile (from Step 1)
- Potassium phthalimide
- Dimethylformamide (DMF), anhydrous
- Hydrazine hydrate
- Ethanol (EtOH)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)

Procedure:

- Suspend potassium phthalimide (1.1 eq.) in anhydrous DMF in a round-bottom flask.
- Add a solution of 4-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise to the suspension.
- Heat the reaction mixture to 80-100°C and stir for 2-4 hours to form the N-(4-cyanobenzyl)phthalimide intermediate.
- Cool the reaction mixture and pour it into water to precipitate the intermediate. Collect the solid by filtration and wash with water.
- Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
- Add hydrazine hydrate (1.5 eq.) to the suspension and heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form.
- Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in water and basify with an aqueous sodium hydroxide solution to liberate the free amine.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield **4-(Aminomethyl)benzonitrile**. The product can be further purified by column chromatography.

Biological and Pharmaceutical Relevance

While not a therapeutic agent itself, **4-(Aminomethyl)benzonitrile** serves as a crucial building block in the synthesis of pharmacologically active molecules.^{[7][8]} It is a key intermediate in the development of enzyme inhibitors, including those targeting Son of Sevenless 1 (SOS1) for

RAS-driven cancers and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors for conditions like anemia.^{[7][8]} Its bifunctional nature allows for its incorporation into complex molecular scaffolds, making it a valuable reagent in drug discovery and development pipelines.^[7] Additionally, its hydrochloride salt has been utilized in the synthesis of fluorescent biochemical tools for biomedical research.

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References

- 1. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 4-(Aminomethyl)benzonitrile hydrochloride CAS#: 15996-76-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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